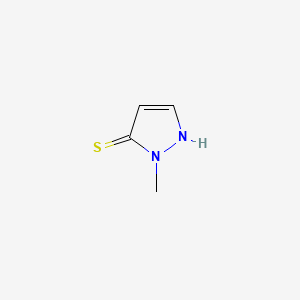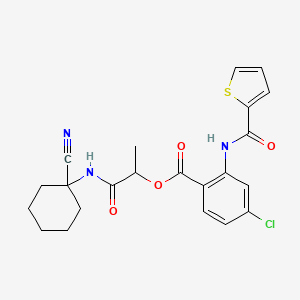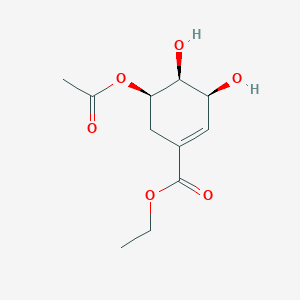
Ethyl (3S,4S,5R)-5-acetoxy-3,4-dihydroxycyclohex-1-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3S,4S,5R)-5-acetoxy-3,4-dihydroxycyclohex-1-ene-1-carboxylate is a chemical compound with a complex structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3S,4S,5R)-5-acetoxy-3,4-dihydroxycyclohex-1-ene-1-carboxylate typically involves the condensation of aldehydes with acetoacetic ester catalyzed by organic bases such as methylamine or piperidine . The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chromatographic separation and purification techniques. The use of high-performance thin-layer chromatography (HPTLC) methods can ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3S,4S,5R)-5-acetoxy-3,4-dihydroxycyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetoxy and hydroxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various esters or ethers.
Applications De Recherche Scientifique
Ethyl (3S,4S,5R)-5-acetoxy-3,4-dihydroxycyclohex-1-ene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: It is involved in the development of antiviral drugs, particularly those targeting influenza viruses.
Mécanisme D'action
The mechanism of action of Ethyl (3S,4S,5R)-5-acetoxy-3,4-dihydroxycyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. This inhibition can lead to the disruption of viral replication or other biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (3R,4S,5R)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate: This compound has a similar structure but different functional groups, leading to distinct chemical properties.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an intermediate in the synthesis of various pharmaceuticals highlights its importance in medicinal chemistry.
Propriétés
Formule moléculaire |
C11H16O6 |
|---|---|
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
ethyl (3S,4S,5R)-5-acetyloxy-3,4-dihydroxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C11H16O6/c1-3-16-11(15)7-4-8(13)10(14)9(5-7)17-6(2)12/h4,8-10,13-14H,3,5H2,1-2H3/t8-,9+,10-/m0/s1 |
Clé InChI |
LBZAYEKOWPAGQN-AEJSXWLSSA-N |
SMILES isomérique |
CCOC(=O)C1=C[C@@H]([C@@H]([C@@H](C1)OC(=O)C)O)O |
SMILES canonique |
CCOC(=O)C1=CC(C(C(C1)OC(=O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


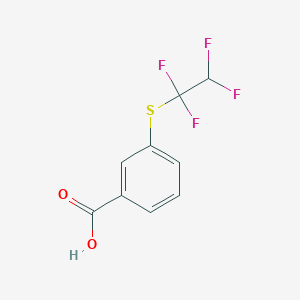
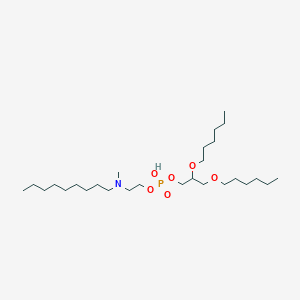
![Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]benzoyl]amino]-](/img/structure/B13353689.png)

![(3S,4R)-4-[(2,2-dimethoxyethyl)amino]oxolan-3-ol](/img/structure/B13353701.png)
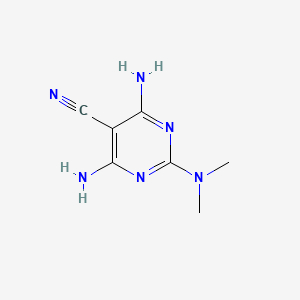
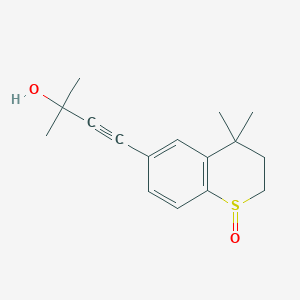

![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353714.png)
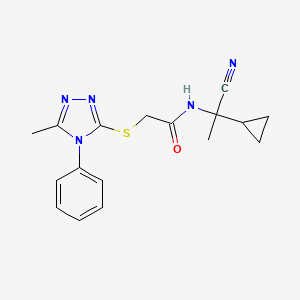
![3-[(Benzylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353745.png)

